molecular formula C18H32CuN2O10 B12674488 Copper(2+) (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate CAS No. 70581-71-4

Copper(2+) (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate

Cat. No.: B12674488
CAS No.: 70581-71-4
M. Wt: 500.0 g/mol
InChI Key: QUFKSSHMEXRJCK-KLXURFKVSA-L
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Description

Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate is a complex organic compound that features a copper ion coordinated with a beta-alanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate typically involves the reaction of copper salts with the corresponding beta-alanine derivative under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The copper ion can participate in redox reactions, where it alternates between different oxidation states.

    Reduction: The compound can be reduced under specific conditions, leading to the formation of different copper complexes.

    Substitution: Ligand exchange reactions can occur, where the beta-alanine derivative is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions can produce lower oxidation state complexes.

Scientific Research Applications

Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for copper-containing proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in cancer treatment.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate exerts its effects involves the coordination of the copper ion with the beta-alanine derivative. This coordination influences the reactivity and stability of the compound, allowing it to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-glycinate
  • Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-serinate

Uniqueness

Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate is unique due to its specific coordination environment and the presence of the beta-alanine derivative. This uniqueness imparts distinct reactivity and stability characteristics, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

70581-71-4

Molecular Formula

C18H32CuN2O10

Molecular Weight

500.0 g/mol

IUPAC Name

copper;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

InChI

InChI=1S/2C9H17NO5.Cu/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t7-;;/m0../s1

InChI Key

QUFKSSHMEXRJCK-KLXURFKVSA-L

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Cu+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Cu+2]

Origin of Product

United States

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